diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C31H34BrN3O5 and a molecular weight of 608.538 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzaldehyde with diisopropyl phosphite to form an intermediate, which is then reacted with other reagents to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl hydroxy(4-methoxyphenyl)methylphosphonate: Similar in structure but lacks the pyrazole ring and bromine atom.
N,N-Diisopropyl 4-bromo-3-methoxybenzamide: Contains the brominated methoxyphenyl group but differs in the rest of the structure.
Uniqueness
Diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
312314-38-8 |
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Molecular Formula |
C31H34BrN3O5 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34BrN3O5/c1-17(2)39-30(36)26-19(5)33-20(6)27(31(37)40-18(3)4)28(26)23-16-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-7)24(32)15-21/h8-18,28,33H,1-7H3 |
InChI Key |
UFMLNUKQAONBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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